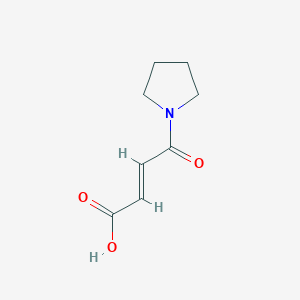
Ethyl isopropyl sulfide
描述
. It belongs to the class of sulfides, which are sulfur analogs of ethers. This compound is characterized by the presence of a sulfur atom bonded to an ethyl group and an isopropyl group.
准备方法
Synthetic Routes and Reaction Conditions: Ethyl isopropyl sulfide can be synthesized through the reaction of ethyl halides with isopropyl thiolate anions. This reaction is typically carried out under nucleophilic substitution conditions (S_N2), where the thiolate anion acts as a nucleophile and displaces the halide ion from the ethyl halide .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of thiourea and alkyl halides. The reaction between thiourea and an alkyl halide forms an intermediate isothiouronium salt, which upon hydrolysis yields the desired sulfide .
化学反应分析
Types of Reactions: Ethyl isopropyl sulfide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to thiols.
Substitution: It can participate in nucleophilic substitution reactions where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Alkyl halides and thiolate anions are typical reagents for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various alkylated products depending on the nucleophile used.
科学研究应用
Ethyl isopropyl sulfide has several applications in scientific research:
Biology: It can be used in studies involving sulfur metabolism and the role of sulfur compounds in biological systems.
Medicine: Research into its potential therapeutic properties and its role in drug design.
作用机制
The mechanism of action of ethyl isopropyl sulfide involves its interaction with various molecular targets and pathways. As a sulfide, it can act as a nucleophile, participating in substitution reactions. Its sulfur atom can form bonds with electrophilic centers in other molecules, facilitating various chemical transformations .
相似化合物的比较
Methyl ethyl sulfide (C3H8S): Similar structure but with a methyl group instead of an isopropyl group.
Diethyl sulfide (C4H10S): Contains two ethyl groups bonded to sulfur.
Isopropyl methyl sulfide (C4H10S): Contains an isopropyl group and a methyl group bonded to sulfur.
Uniqueness: Ethyl isopropyl sulfide is unique due to its specific combination of ethyl and isopropyl groups bonded to sulfur. This unique structure imparts distinct chemical properties and reactivity compared to other sulfides .
属性
IUPAC Name |
2-ethylsulfanylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12S/c1-4-6-5(2)3/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUQQADVSXWVNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70199430 | |
| Record name | Ethyl isopropyl sulphide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70199430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5145-99-3 | |
| Record name | 2-(Ethylthio)propane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5145-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl isopropyl sulphide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005145993 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl isopropyl sulfide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163314 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl isopropyl sulphide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70199430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl isopropyl sulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.561 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl isopropyl sulfide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FM2V7QR4Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is ethyl isopropyl sulfide a suitable internal standard for analyzing volatile sulfur compounds like dimethyl disulfide in wine?
A: The study by [] found that the adsorption of VSCs onto SPME fibers is significantly impacted by ethanol, a major constituent of wine. To account for this matrix effect, internal standards with similar chemical properties and responses to ethanol are crucial for accurate quantification. This compound (EIS) demonstrated comparable adsorption behavior to dimethyl disulfide (DMDS) on SPME fibers across varying ethanol concentrations. This similarity makes EIS a suitable internal standard for normalizing the analytical signal of DMDS and enhancing the accuracy of its quantification in wine samples. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-[(3-Methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1361307.png)
![1-[(4-Ethoxyphenyl)methyl]piperidin-4-ol](/img/structure/B1361312.png)
![[(Thiophene-2-carbonyl)-amino]-acetic acid](/img/structure/B1361314.png)
![2-{[2-(2-Chlorobenzoyl)hydrazino]carbonyl}benzoic acid](/img/structure/B1361316.png)
![(2-{[(3,5-Dimethylphenyl)amino]methyl}phenyl)methanol](/img/structure/B1361318.png)
![Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1361320.png)
![3-{2-[(4Z)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZOIC ACID](/img/structure/B1361321.png)
![(E)-4-[(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B1361327.png)



